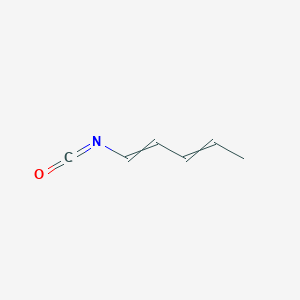
1-Isocyanatopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanatopenta-1,3-diene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a conjugated diene system The conjugated diene system consists of two double bonds separated by a single bond, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanatopenta-1,3-diene can be synthesized through several methods. One common approach involves the reaction of penta-1,3-diene with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which subsequently undergoes rearrangement to yield the isocyanate compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanatopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group (-NH₂).
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines (R-NH₂) or alcohols (R-OH) can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas or carbamates.
Applications De Recherche Scientifique
1-Isocyanatopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.
Industry: Used in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 1-isocyanatopenta-1,3-diene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymerization and bioconjugation. The conjugated diene system also allows for participation in pericyclic reactions, such as Diels-Alder reactions, which can form cyclic compounds.
Comparaison Avec Des Composés Similaires
Penta-1,3-diene: A simple conjugated diene without the isocyanate group.
1-Isocyanato-2-butene: A similar compound with an isocyanate group attached to a different diene system.
1-Isocyanato-3-methylbutadiene: A derivative with a methyl group attached to the diene system.
Uniqueness: 1-Isocyanatopenta-1,3-diene is unique due to the combination of the isocyanate group and the conjugated diene system. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
65899-54-9 |
|---|---|
Formule moléculaire |
C6H7NO |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
1-isocyanatopenta-1,3-diene |
InChI |
InChI=1S/C6H7NO/c1-2-3-4-5-7-6-8/h2-5H,1H3 |
Clé InChI |
SAQICKJVFSPDMI-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


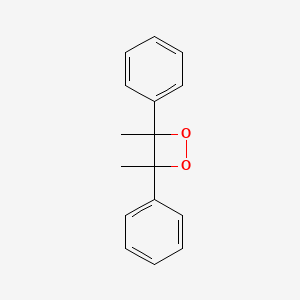
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)

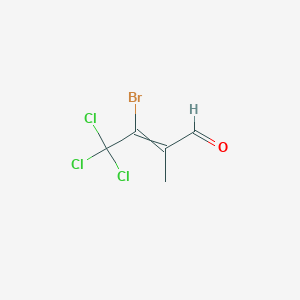
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)

![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)

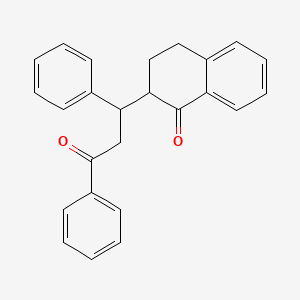

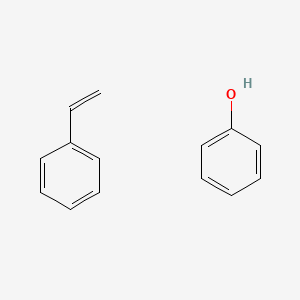
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)

